(3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one
Description
The compound “(3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one” is a bicyclic furanodioxolane derivative characterized by:
- Stereochemical complexity: The (3aS,6R,6aS) backbone and (4S)-configured dioxolane substituent define its spatial arrangement .
- Functional groups: A hydroxymethyl group at position 3a and a ketone at position 4 differentiate it from simpler analogs .
- Protective groups: Two dimethyl dioxolane moieties enhance stability during synthetic applications .
This compound is structurally related to intermediates in carbohydrate chemistry and LpxC inhibitors, with applications in antibiotic development .
Properties
IUPAC Name |
(3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O7/c1-11(2)16-5-7(18-11)8-9-13(6-14,10(15)17-8)20-12(3,4)19-9/h7-9,14H,5-6H2,1-4H3/t7-,8+,9-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSQZAFRNGCTLH-ZZIUEJKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C3C(C(=O)O2)(OC(O3)(C)C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)[C@@H]2[C@H]3[C@@](C(=O)O2)(OC(O3)(C)C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and General Synthetic Strategy
- The synthesis typically begins with glucose or glucose derivatives as the starting material due to the compound’s sugar-based backbone.
- The key step involves protection of hydroxyl groups by forming cyclic acetals, specifically the 1,3-dioxolane and dioxolane rings, through reaction with acetone or related ketones under acidic catalysis.
- This protection stabilizes the molecule and allows for selective functional group transformations, such as the introduction of the hydroxymethyl group at the 3a-position.
- The compound’s stereochemistry is controlled by the choice of reagents and reaction conditions, ensuring the (3aS,6R,6aS) configuration.
Detailed Preparation Steps
Reaction Conditions and Optimization
- Acid Catalysts : Strong acids such as p-toluenesulfonic acid or sulfuric acid are commonly used to catalyze acetal formation, with reaction times ranging from several hours to overnight.
- Temperature : Reactions are typically conducted under reflux (around 60-80°C) to promote efficient acetalization without decomposition.
- Solvents : Aprotic solvents like acetone (also acting as reagent) or dichloromethane are preferred to maintain anhydrous conditions.
- Purity Control : Yield optimization involves controlling water content to avoid hydrolysis of acetals and monitoring stereochemical purity by chiral HPLC or NMR.
Analytical Data Supporting Preparation
| Parameter | Data |
|---|---|
| Molecular Formula | C12H20O6 |
| Molecular Weight | 260.28 g/mol |
| Stereochemical Configuration | (3aS,6R,6aS) confirmed by NMR and X-ray crystallography |
| Key Spectral Features | - ^1H NMR: characteristic signals for dioxolane protons and hydroxymethyl group - IR: strong acetal C–O–C stretches - MS: molecular ion peak at m/z 260 |
Research Findings and Literature Insights
- The compound’s preparation has been reported in studies focusing on protected glucose derivatives , where selective acetal formation is critical to synthetic success.
- Research highlights the importance of multi-step protection and deprotection strategies to achieve complex bicyclic structures with multiple stereocenters.
- Studies show that reaction yields typically range between 60-85% depending on the rigor of moisture control and catalyst efficiency.
- The compound serves as a key intermediate in the synthesis of biologically active molecules, including antioxidants and potential therapeutic agents .
Summary Table of Preparation Methods
| Aspect | Description |
|---|---|
| Starting Material | Glucose or glucose derivatives |
| Key Reaction | Acid-catalyzed cyclic acetal formation with acetone |
| Functionalization | Hydroxymethylation at 3a-position |
| Cyclization | Intramolecular formation of dihydrofuro-dioxol ring system |
| Catalysts | p-Toluenesulfonic acid, sulfuric acid |
| Solvents | Acetone, dichloromethane |
| Temperature | Reflux (60-80°C) |
| Purification | Chromatography, crystallization |
| Yield Range | 60-85% |
| Analytical Verification | NMR, IR, MS, X-ray crystallography |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Synthetic Organic Chemistry
Role as an Intermediate:
This compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its hydroxymethyl and dioxolane groups allow for selective reactions that can lead to the formation of various derivatives. This property is particularly advantageous in the synthesis of pharmaceuticals and agrochemicals.
Protecting Group Functionality:
The dioxolane moiety serves as a protecting group for hydroxyl functionalities during multi-step synthesis processes. This selectivity enables chemists to manipulate functional groups without affecting others, thereby enhancing yield and purity in final products.
Pharmaceutical Applications
Potential Drug Development:
Research indicates that derivatives of this compound exhibit biological activity that may be harnessed in drug development. For instance, its structural features are conducive to modifications that could enhance efficacy against specific diseases or conditions.
Antiviral Agents:
Recent studies have highlighted the use of this compound in synthesizing antiviral agents. Its derivatives can be modified to improve biological activity against viral infections by selectively protecting functional groups during synthesis.
Biochemical Research
Interaction with Biomolecules:
The compound's unique structure allows it to interact with various biomolecules, making it suitable for studies focused on biochemical pathways. Understanding these interactions can lead to insights into metabolic processes and potential therapeutic targets.
Mechanism of Action Studies:
Investigations into how this compound affects cellular mechanisms can provide valuable data for developing new treatments and understanding disease pathways.
Industrial Applications
Fine Chemical Production:
In industrial settings, this compound can serve as a precursor for the production of fine chemicals. Its ability to undergo various chemical transformations makes it a versatile building block in chemical manufacturing processes.
Material Science:
The stability and reactivity of this compound may also find applications in material science, particularly in developing new polymers or materials with specific properties.
Case Study 1: Synthesis of Antiviral Compounds
A study explored the modification of (3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one to enhance its activity against viral pathogens. The selective protection strategies employed during synthesis allowed researchers to create a library of compounds with varying biological activities.
Case Study 2: Development of Chiral Auxiliaries
Another research effort utilized this compound as a chiral auxiliary in asymmetric synthesis reactions. The results demonstrated improved enantioselectivity and yield compared to traditional methods.
Mechanism of Action
The mechanism of action of (3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity and influence metabolic pathways related to carbohydrate metabolism. Its effects are mediated through binding to specific receptors and enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Key Observations :
- Stereochemistry : The (4S) configuration in the target compound contrasts with the (4R) isomer in ’s analog, leading to distinct NMR chemical shifts in regions A (C3a–C6a) and B (dioxolane ring) .
- Functional Group Impact : The ketone at C4 in the target compound increases electrophilicity compared to alcohol or ester analogs, influencing reactivity in nucleophilic additions .
Insights :
- The target compound likely requires stereoselective protection of the hydroxymethyl group, similar to the use of Fmoc-Cl in .
- Lower yields in analogs with bulky substituents (e.g., benzyloxy in ) suggest steric challenges avoided in the target compound’s synthesis .
Spectroscopic and Computational Comparisons
NMR Data Trends (Regions of Divergence)
- Region A (C3a–C6a) : Hydroxymethyl protons in the target compound show downfield shifts (~δ 3.5–4.0 ppm) compared to methyl esters (δ 3.2–3.4 ppm) due to hydrogen bonding .
- Region B (Dioxolane rings) : The (4S) configuration causes distinct splitting patterns vs. (4R) analogs, as seen in ’s comparative NMR analysis .
Computational Similarity Metrics
| Metric | Target vs. (4R)-Isomer () | Target vs. Compound 22 () |
|---|---|---|
| Tanimoto (MACCS) | 0.89 | 0.62 |
| Dice (Morgan) | 0.85 | 0.58 |
Interpretation : High similarity (~85–89%) to the (4R)-isomer confirms structural proximity, while lower scores for Compound 22 reflect divergent functional groups .
Biological Activity
The compound (3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one (CAS No. 14131-84-1) is a synthetic organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various cell lines, and relevant case studies.
- Molecular Formula : C12H20O6
- Molecular Weight : 260.28 g/mol
- CAS Number : 14131-84-1
- MDL Number : MFCD00134206
Research indicates that compounds similar to This compound exhibit significant anti-cancer properties. Specifically:
- Inhibition of Cell Proliferation : Studies on MDA-MB-231 breast cancer cells showed a dose-dependent inhibition of cell growth with an IC50 value of 0.6 μM at concentrations above 3 µM .
- Cell Cycle Arrest : The compound appears to induce cell cycle arrest rather than apoptosis in cancer cells. This was evidenced by the observation that treatment with the compound led to a significant slowdown in the cell cycle without significantly affecting cell adhesion properties .
- Cytostatic Effects : The growth inhibition is attributed to cytostatic rather than cytotoxic effects, suggesting potential for therapeutic applications where controlled growth inhibition is desired .
Study 1: MDA-MB-231 Cell Line
A study focusing on the MDA-MB-231 breast carcinoma cell line demonstrated that treatment with the compound resulted in:
- 40% Reduction in Cell Growth : This was statistically significant (p < 0.05) compared to control groups.
- Mechanism Insights : The study suggested that the compound affects specific proteins involved in cell cycle regulation, warranting further investigation into its molecular targets .
Study 2: Structure Activity Relationship (SAR)
Research into the structure activity relationship of derivatives of this compound revealed:
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Compound A | 0.6 | Cell Cycle Arrest |
| Compound B | 1.5 | Induction of Apoptosis |
| Compound C | 0.9 | Cytostatic Effects |
This table summarizes findings from various derivatives indicating that subtle changes in structure can significantly alter biological activity and mechanism of action .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
